molecular formula C10H6N2O5 B13590337 3-(2-Nitrophenyl)-5-isoxazolecarboxylic acid CAS No. 899820-06-5

3-(2-Nitrophenyl)-5-isoxazolecarboxylic acid

Cat. No.: B13590337
CAS No.: 899820-06-5
M. Wt: 234.16 g/mol
InChI Key: LETLFOYLXYSARH-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)-5-isoxazolecarboxylic acid is an organic compound that belongs to the class of nitrobenzenes. These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)-5-isoxazolecarboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the nitrophenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the Suzuki–Miyaura coupling reaction is often employed for the formation of carbon-carbon bonds in the synthesis of such compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)-5-isoxazolecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as ethanol or methanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(2-Aminophenyl)-5-isoxazolecarboxylic acid.

Scientific Research Applications

3-(2-Nitrophenyl)-5-isoxazolecarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrobenzenes and isoxazole derivatives, such as:

Uniqueness

What sets 3-(2-Nitrophenyl)-5-isoxazolecarboxylic acid apart is its unique combination of the nitrophenyl and isoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

899820-06-5

Molecular Formula

C10H6N2O5

Molecular Weight

234.16 g/mol

IUPAC Name

3-(2-nitrophenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C10H6N2O5/c13-10(14)9-5-7(11-17-9)6-3-1-2-4-8(6)12(15)16/h1-5H,(H,13,14)

InChI Key

LETLFOYLXYSARH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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